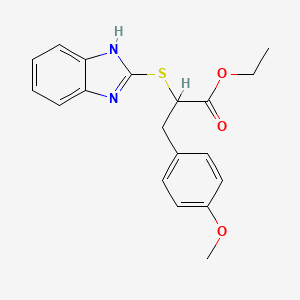![molecular formula C20H24N4O4S B3958343 2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B3958343.png)
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
描述
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a piperazine ring, a nitrophenyl group, and a tetrahydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
化学反应分析
Types of Reactions
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce nitroso compounds.
科学研究应用
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological effects by participating in redox reactions.
相似化合物的比较
Similar Compounds
2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole: This compound shares the piperazine and methylsulfonyl groups but differs in the core structure.
2-Substituted chiral piperazines: These compounds have similar piperazine rings but different substituents.
Uniqueness
2-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of a nitrophenyl group and a tetrahydroisoquinoline moiety, which may confer distinct biological and chemical properties compared to other piperazine derivatives.
属性
IUPAC Name |
2-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-29(27,28)23-12-10-21(11-13-23)18-6-7-19(24(25)26)20(14-18)22-9-8-16-4-2-3-5-17(16)15-22/h2-7,14H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWDEYGKDFOQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3958263.png)
![1-(2-tert-butyl-4-methoxyphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3958288.png)
![2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3958291.png)
![3-methyl-1-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3958295.png)
![2-CHLORO-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOHEXANECARBOXYLATE](/img/structure/B3958299.png)
![N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B3958305.png)
![4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B3958313.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B3958320.png)
![ethyl 2-[({[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3958329.png)
![2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B3958337.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B3958347.png)
![5-[(butan-2-ylamino)methyl]-N-methylfuran-2-carboxamide;hydrochloride](/img/structure/B3958352.png)
![2-Methyl-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B3958359.png)
